4-(3-Methylsulfonylaminophenyl)benzoic acid
Description
4-(3-Methylsulfonylaminophenyl)benzoic acid is a benzoic acid derivative featuring a phenyl ring substituted with a methylsulfonylamino (-NHSO₂CH₃) group at the meta (3-position) position. This compound belongs to the sulfonamide class, characterized by a sulfonyl group bridging an amine and an aromatic system.
Properties
IUPAC Name |
4-[3-(methanesulfonamido)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)15-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZFTEGAJRGNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475010 | |
| Record name | 4-(3-METHYLSULFONYLAMINOPHENYL)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916059-53-5 | |
| Record name | 4-(3-METHYLSULFONYLAMINOPHENYL)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylsulfonylaminophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylsulfonylaniline with 4-bromobenzoic acid under suitable conditions. The reaction typically requires the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylsulfonylaminophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(3-Methylsulfonylaminophenyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit beta-lactamase enzymes, thereby enhancing the efficacy of beta-lactam antibiotics . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The table below compares 4-(3-Methylsulfonylaminophenyl)benzoic acid with structurally related sulfonamide-containing benzoic acid derivatives:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -F) : The fluorophenyl analog () exhibits increased polarity, enhancing solubility in polar solvents.
- Electron-Donating Groups (e.g., -CH₃) : Methyl substituents () improve lipophilicity, favoring membrane permeability in drug design.
- Chlorine Substitution : The chloro derivative () demonstrates enhanced antimicrobial activity, likely due to halogen-induced electrophilicity .
Synthetic Routes: Sulfonamide linkages are typically formed via reaction of sulfonyl chlorides with amines. For example, 4-amino benzoic acid reacts with 4-(acetylamino)benzenesulfonyl chloride to yield sulfonamide derivatives (). Williamson ether and Schotten-Baumann reactions are employed for ether and amide linkages in related compounds ().
Spectroscopic Characterization :
Biological Activity
4-(3-Methylsulfonylaminophenyl)benzoic acid, also known as 3-hydroxy-4-(3-methylsulfonylaminophenyl)benzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid backbone with a methylsulfonylamino group attached to the phenyl ring. This unique structure contributes to its solubility and reactivity, making it a valuable candidate for various biological studies.
The biological activity of this compound primarily arises from its interaction with specific molecular targets. The hydroxy and methylsulfonylamino groups are crucial for binding to target proteins and enzymes, potentially modulating their activity. Notably, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties .
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
3. Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) accumulation and caspase activation .
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound using an animal model of rheumatoid arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers, supporting the compound's therapeutic potential .
Case Study 2: Antitumor Efficacy
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that treatment with the compound led to cell cycle arrest and increased apoptosis rates compared to untreated controls .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
